Firefly luciferase-IN-4

Description

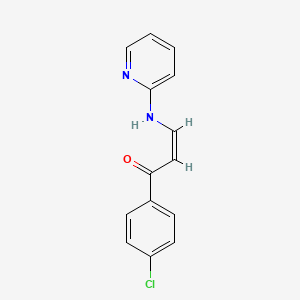

The exact mass of the compound 1-(4-chlorophenyl)-3-(2-pyridinylamino)-2-propen-1-one is 258.0559907 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(Z)-1-(4-chlorophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O/c15-12-6-4-11(5-7-12)13(18)8-10-17-14-3-1-2-9-16-14/h1-10H,(H,16,17)/b10-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXHFZLFNUHSEB-NTMALXAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)N/C=C\C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Firefly Luciferase-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) is a cornerstone of modern biological research, widely employed as a reporter enzyme in high-throughput screening and various cellular assays. Its ATP-dependent oxidation of D-luciferin produces a quantifiable bioluminescent signal that is exquisitely sensitive to changes in gene expression and cellular physiology. However, the integrity of data from FLuc-based assays can be compromised by small molecules that directly inhibit the enzyme. Firefly luciferase-IN-4 is one such inhibitor, identified as a potent modulator of FLuc activity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, synthesized from available data and the broader context of FLuc inhibition.

This compound: An Overview

This compound is a known inhibitor of the ATP-dependent firefly luciferase enzyme.[1] While detailed mechanistic studies on this specific inhibitor are not extensively published in publicly accessible literature, its inhibitory activity has been quantified.

Quantitative Inhibition Data

The potency of this compound has been determined, providing a key metric for its interaction with the enzyme.

| Compound | Target | pIC50 | Molar IC50 |

| This compound | Firefly Luciferase | 6.5 | 316 nM |

Table 1: Inhibitory potency of this compound against Firefly Luciferase. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).[1]

The Core Mechanism of Firefly Luciferase Bioluminescence

To comprehend the mechanism of an inhibitor, it is essential to first understand the standard enzymatic reaction. The bioluminescence reaction catalyzed by firefly luciferase is a two-step process:

-

Adenylation of D-luciferin: In the presence of Magnesium (Mg²⁺) and ATP, the carboxylate group of D-luciferin attacks the α-phosphate of ATP, forming a luciferyl-AMP intermediate and releasing pyrophosphate (PPi).[2][3]

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. This unstable intermediate subsequently decarboxylates to produce an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[2][3]

This fundamental reaction pathway provides multiple points at which an inhibitor can interfere.

Caption: The two-step reaction mechanism of firefly luciferase.

Potential Mechanisms of Inhibition for this compound

While the specific binding mode of this compound has not been definitively published, inhibitors of firefly luciferase can act through several distinct mechanisms. Understanding these provides a framework for hypothesizing the action of this compound.

-

Competitive Inhibition: The inhibitor may structurally resemble either D-luciferin or ATP and compete for binding at the active site.

-

Non-competitive Inhibition: The inhibitor could bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without preventing substrate binding.

-

Uncompetitive Inhibition: The inhibitor might bind only to the enzyme-substrate complex (e.g., the FLuc-luciferyl-AMP intermediate), preventing the subsequent reaction steps.

-

Mixed Inhibition: The inhibitor may have the ability to bind to both the free enzyme and the enzyme-substrate complex.

Given that this compound is described as an inhibitor of "ATP-dependent luciferase," it is plausible that its mechanism is linked to the ATP binding or utilization step.

Caption: Potential modes of enzyme inhibition by this compound.

Experimental Protocols for Determining Inhibition Mechanism

To elucidate the precise mechanism of action of an inhibitor like this compound, a series of standard biochemical assays are employed.

IC50 Determination

Objective: To determine the concentration of the inhibitor that reduces enzyme activity by 50%.

Methodology:

-

Prepare a series of dilutions of this compound.

-

In a microplate, combine a fixed concentration of firefly luciferase enzyme with a fixed, typically Km, concentration of D-luciferin and ATP in an appropriate assay buffer.

-

Add the different concentrations of the inhibitor to the wells.

-

Initiate the reaction and measure the luminescence signal immediately using a luminometer.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Substrate Competition Assays

Objective: To determine if the inhibitor competes with D-luciferin or ATP.

Methodology:

-

Perform a series of IC50 determinations as described above.

-

In the first set of experiments, keep the ATP concentration constant and vary the concentration of D-luciferin (e.g., at Km, 5x Km, and 10x Km).

-

In the second set of experiments, keep the D-luciferin concentration constant and vary the concentration of ATP.

-

Analysis:

-

If the IC50 of the inhibitor increases with increasing substrate concentration, it suggests competitive inhibition with respect to that substrate.

-

If the IC50 remains unchanged, it indicates non-competitive inhibition .

-

If the IC50 decreases with increasing substrate concentration, it suggests uncompetitive inhibition .

-

Caption: Workflow for determining the mechanism of enzyme inhibition.

Cellular Effects and Considerations

It is important to note that the effect of a luciferase inhibitor in a biochemical assay may differ from its effect in a cell-based reporter gene assay. Some inhibitors have been shown to stabilize the luciferase enzyme within the cellular environment, protecting it from degradation. This can paradoxically lead to an accumulation of the enzyme and an overall increase in the luminescent signal over time, despite the compound being an inhibitor in a purified enzyme assay.[2] This phenomenon is particularly relevant for luciferase enzymes with shorter half-lives.

Conclusion

References

An In-depth Technical Guide to Firefly Luciferase-IN-4: Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) is a bioluminescent enzyme widely utilized in biomedical research and drug discovery as a reporter protein for gene expression, cell viability, and a variety of other cellular processes. The development of specific inhibitors for reporter enzymes like FLuc is crucial for constructing orthogonal assay systems and for identifying and mitigating assay interference in high-throughput screening (HTS). This technical guide provides a comprehensive overview of Firefly luciferase-IN-4, a potent inhibitor of ATP-dependent firefly luciferase.

Discovery of this compound

This compound was identified and characterized in a 2013 study by Ho et al., published in ACS Chemical Biology. The study aimed to investigate a panel of reporter enzyme inhibitors to facilitate the development of orthogonal reporter gene assays. Orthogonal assays are essential for validating initial screening hits and eliminating false positives that may arise from direct inhibition of the reporter enzyme rather than the biological target of interest. This compound (with the chemical name 2-((6-((3-aminopropyl)amino)-4-methyl-2-oxo-2H-pyran-3-yl)methyl)-6-(4-fluorophenyl)imidazo[2,1-b][1][2][3]thiadiazole) emerged from this study as a potent inhibitor of firefly luciferase.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2-((6-((3-aminopropyl)amino)-4-methyl-2-oxo-2H-pyran-3-yl)methyl)-6-(4-fluorophenyl)imidazo[2,1-b][1][2][3]thiadiazole | MedchemExpress |

| CAS Number | 370587-13-6 | MedchemExpress |

| Molecular Formula | C25H24FN5O3S | - |

| Molecular Weight | 509.56 g/mol | - |

| pIC50 | 6.5 | --INVALID-LINK-- |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the molecule's structure consists of three key moieties: an imidazo[2,1-b][1][2][3]thiadiazole core, a 4-fluorophenyl group, and a substituted 2-oxo-2H-pyran ring. The synthesis would likely involve a multi-step process, potentially starting with the formation of the substituted imidazo[2,1-b][1][2][3]thiadiazole core, followed by coupling with a derivative of the 2-oxo-2H-pyran moiety.

General synthetic strategies for the core structures are outlined below:

-

Imidazo[2,1-b][1][2][3]thiadiazoles: These are typically synthesized by the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) with an α-haloketone.

-

2-Oxo-2H-pyrans (α-pyrones): Various methods exist for the synthesis of α-pyrones, including the von Pechmann condensation of phenols with β-keto esters and the cyclization of appropriate acyclic precursors.

A plausible, though speculative, synthetic workflow is depicted in the following diagram.

Caption: A conceptual workflow for the synthesis of this compound.

Mechanism of Action and Biological Activity

This compound acts as an inhibitor of the ATP-dependent firefly luciferase enzyme. The bioluminescent reaction catalyzed by firefly luciferase occurs in two main steps:

-

Adenylation: D-luciferin reacts with ATP in the presence of Mg2+ to form luciferyl-AMP and pyrophosphate (PPi).

-

Oxidation: The luciferyl-AMP intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting light.

The precise mechanism of inhibition by this compound has not been explicitly detailed in the available literature. However, given its potency, it likely interacts with the active site of the enzyme, possibly competing with either D-luciferin or ATP.

The inhibitory activity of this compound is summarized in the table below.

| Compound | Target | Assay | pIC50 | IC50 (nM) |

| This compound | Firefly Luciferase | Biochemical Assay | 6.5 | ~316 |

Note: The IC50 value is an approximation derived from the pIC50 value (IC50 = 10^(-pIC50) M).

Experimental Protocols

General Firefly Luciferase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against firefly luciferase, which can be adapted to determine the pIC50 of this compound.

Materials:

-

Recombinant firefly luciferase

-

D-luciferin

-

ATP (Adenosine 5'-triphosphate)

-

Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant firefly luciferase in assay buffer.

-

Prepare a stock solution of D-luciferin in assay buffer.

-

Prepare a stock solution of ATP in assay buffer.

-

Prepare a serial dilution of the test compound (this compound) in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

-

-

Assay Protocol:

-

To the wells of the microplate, add the following in order:

-

Assay buffer

-

Test compound at various concentrations (or solvent control)

-

Firefly luciferase solution

-

-

Incubate the plate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the luminescent reaction by adding a solution containing D-luciferin and ATP.

-

Immediately measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells without enzyme) from all readings.

-

Normalize the data to the control wells (solvent only) to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the pIC50 as -log(IC50 in M).

-

The workflow for determining the inhibitory activity is illustrated in the diagram below.

Caption: A step-by-step workflow for assessing the inhibitory potential of compounds against firefly luciferase.

Signaling Pathway Context

Firefly luciferase itself is not part of a signaling pathway but is used as a reporter to study various signaling pathways. The bioluminescent reaction it catalyzes is a standalone enzymatic process. The core reaction is depicted below.

Caption: The two-step enzymatic reaction catalyzed by firefly luciferase leading to light emission.

Conclusion

References

Understanding the Inhibitory Activity of Firefly Luciferase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of Firefly luciferase-IN-4, a known inhibitor of ATP-dependent firefly luciferase. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes relevant pathways and workflows to facilitate a deeper understanding of its properties.

Core Data Presentation

The inhibitory activity of this compound has been quantified, providing a key metric for its potency. This data is essential for researchers utilizing firefly luciferase-based assays and for those investigating the chemical space of luciferase inhibitors.

| Compound | Target | Activity Metric | Value | Reference |

| This compound | ATP-dependent Firefly Luciferase | pIC50 | 6.5 | [1] |

Note: The pIC50 value indicates the negative logarithm of the half-maximal inhibitory concentration (IC50). A value of 6.5 corresponds to an IC50 in the nanomolar range, highlighting the potent inhibitory activity of this compound.

Experimental Protocols

The following section details the methodologies employed in the characterization of this compound's inhibitory activity, based on the primary literature.

Biochemical Assay for Determination of pIC50

This protocol outlines the in vitro assay used to quantify the inhibitory effect of this compound on firefly luciferase activity.

Materials:

-

Enzyme: Recombinant Firefly Luciferase

-

Substrates:

-

D-Luciferin

-

Adenosine 5'-triphosphate (ATP)

-

-

Inhibitor: this compound (CID: 3987260)

-

Assay Buffer: Specific composition as described in the primary literature, generally a buffered solution at a physiological pH (e.g., Tris-HCl or HEPES) containing Mg2+.

-

Assay Plates: Opaque, white 384-well plates suitable for luminescence measurements.

-

Luminometer: Plate-reading luminometer capable of automated injection.

Procedure:

-

Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A serial dilution series is then created to achieve a range of desired inhibitor concentrations for the assay.

-

Enzyme and Substrate Preparation: A solution of firefly luciferase is prepared in the assay buffer. A separate solution containing the substrates, D-luciferin and ATP, is also prepared in the assay buffer. The final concentrations of enzyme and substrates should be optimized for robust signal detection and are typically at or near their respective Km values to ensure sensitivity to inhibitors.

-

Assay Execution:

-

A small volume of the diluted this compound solutions is dispensed into the wells of the 384-well plate. Control wells containing only the solvent (e.g., DMSO) are included for determining the uninhibited enzyme activity.

-

The firefly luciferase enzyme solution is then added to all wells, and the plate is incubated for a defined period to allow for inhibitor-enzyme interaction.

-

The luminescence reaction is initiated by the automated injection of the substrate solution (D-luciferin and ATP) into each well.

-

-

Data Acquisition: The luminescence signal from each well is immediately measured using a plate-reading luminometer. The integration time for light collection is set to ensure a high signal-to-noise ratio.

-

Data Analysis: The raw luminescence data is normalized to the control wells (representing 100% enzyme activity). The normalized data is then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The pIC50 is then calculated as the negative logarithm of the IC50.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the inhibitory activity of this compound.

Caption: The biochemical pathway of firefly luciferase, a two-step process involving the adenylation of luciferin followed by oxidative decarboxylation to produce light. This compound acts as an inhibitor of this enzyme.

Caption: A streamlined workflow for the determination of the pIC50 value of this compound, from reagent preparation to data analysis.

Caption: Chemical structure of this compound (CID 3987260).

Mechanism of Action

This compound is an inhibitor of the ATP-dependent firefly luciferase enzyme.[1] The bioluminescent reaction catalyzed by firefly luciferase is a two-step process. First, the enzyme catalyzes the adenylation of D-luciferin by ATP to form a luciferyl-adenylate intermediate and pyrophosphate. In the second step, this intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state with the emission of light.

The precise mode of inhibition for this compound (e.g., competitive, non-competitive, or uncompetitive) has not been explicitly detailed in the primary literature. Further kinetic studies would be required to elucidate the exact mechanism by which this inhibitor interacts with the enzyme and its substrates. Such studies would typically involve measuring the enzyme's reaction rates at varying concentrations of both the inhibitor and the substrates (D-luciferin and ATP) and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots.

References

Firefly Luciferase-IN-4: A Technical Guide to Studying Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase, the enzyme responsible for the bioluminescence in fireflies, has become an invaluable tool in biological research and drug discovery. Its ATP-dependent light-emitting reaction is widely used in reporter gene assays to study gene expression and cellular signaling pathways. The sensitivity and dynamic range of firefly luciferase assays make them particularly suitable for high-throughput screening. However, the potential for small molecules to inhibit luciferase activity can be a source of experimental artifacts, leading to false-positive results. Understanding the kinetics of such inhibition is crucial for accurate data interpretation.

Firefly luciferase-IN-4 is a known inhibitor of ATP-dependent firefly luciferase, exhibiting nanomolar inhibitory activity.[1] This technical guide provides an in-depth overview of the use of this compound as a tool for studying enzyme kinetics. It details the mechanism of firefly luciferase, protocols for kinetic analysis of its inhibition, and its application in the context of cellular signaling pathways.

Firefly Luciferase: Mechanism of Action

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that utilizes D-luciferin, ATP, and molecular oxygen to produce light.

-

Adenylation of Luciferin: In the first step, the carboxyl group of D-luciferin is adenylated by ATP in the presence of magnesium ions (Mg²⁺), forming luciferyl-AMP and releasing pyrophosphate (PPi).[2][3][4][5]

-

Oxidation of Luciferyl-AMP: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of a transient, high-energy dioxetanone ring. This unstable intermediate rapidly breaks down, releasing carbon dioxide and an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light.[2][4][5]

Quantitative Data

A comprehensive understanding of the interaction between an inhibitor and its target enzyme requires quantitative analysis of its inhibitory potency and the enzyme's kinetic parameters.

Inhibitor Potency

The potency of an enzyme inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

| Parameter | Description | Value for this compound |

| pIC50 | The negative logarithm of the IC50 value. | 6.5[1] |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | ~316 nM (calculated from pIC50) |

| Ki | The dissociation constant for the binding of an inhibitor to an enzyme. | Not available in the searched literature. |

| Mode of Inhibition | The mechanism by which an inhibitor binds to an enzyme (e.g., competitive, non-competitive, uncompetitive). | Not available in the searched literature. |

Table 1: Inhibitory Potency of this compound.

Firefly Luciferase Kinetic Parameters

The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are key parameters that describe the kinetics of an enzyme-catalyzed reaction.

| Substrate | Parameter | Description | Reported Value (for P. pyralis luciferase) |

| D-Luciferin | Km | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). | 15 µM[3] |

| ATP | Km | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). | 160 µM[3] |

| D-Luciferin | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Not consistently reported across all sources. |

| ATP | kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. | Not consistently reported across all sources. |

Table 2: Kinetic Parameters for Firefly Luciferase. Note: Km values can vary depending on the specific assay conditions and the source of the enzyme.[6][7]

Experimental Protocols

A generalized protocol for determining the mode of inhibition and the inhibition constant (Ki) of a firefly luciferase inhibitor, such as this compound, is provided below. This protocol is based on established methods for studying enzyme kinetics.[8][9]

Objective

To determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki) of this compound.

Materials

-

Recombinant firefly luciferase

-

D-Luciferin potassium salt

-

Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt

-

Magnesium sulfate (B86663) (MgSO₄)

-

Tricine or HEPES buffer

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well white, opaque microplates

-

Luminometer

Experimental Workflow

Detailed Methodology

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 25 mM Tricine or HEPES, pH 7.8) containing 5 mM MgSO₄, 0.1 mM DTT, and 0.1 mg/mL BSA.

-

Substrate Stock Solutions: Prepare concentrated stock solutions of D-luciferin and ATP in the assay buffer.

-

Enzyme Stock Solution: Prepare a stock solution of recombinant firefly luciferase in assay buffer. The final concentration in the assay should be in the low nanomolar range.

-

Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

-

Assay Procedure:

-

Perform the assay in a 96-well white, opaque microplate to maximize light detection.

-

To determine the mode of inhibition with respect to D-luciferin, vary the concentration of D-luciferin (e.g., 0.5x, 1x, 2x, 5x, 10x Km) while keeping the ATP concentration constant at a saturating level (e.g., >10x Km). For each D-luciferin concentration, include a range of this compound concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

-

To determine the mode of inhibition with respect to ATP, repeat the experiment with varying concentrations of ATP and a constant, saturating concentration of D-luciferin.

-

Add the assay buffer, substrates, and inhibitor to the wells.

-

Initiate the reaction by adding the firefly luciferase enzyme solution.

-

Immediately measure the luminescence using a luminometer with an integration time of 1-10 seconds.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v) from the luminescence readings.

-

Generate a Lineweaver-Burk plot (1/v vs. 1/[S]) for each inhibitor concentration. The pattern of the lines will indicate the mode of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Generate a Dixon plot (1/v vs. [I]) at different substrate concentrations. The intersection of the lines can be used to determine Ki.[8][10][11]

-

Alternatively, use non-linear regression analysis to fit the data directly to the appropriate Michaelis-Menten equation for each inhibition model to determine Km, Vmax, and Ki.[8][9]

-

Application in Studying Signaling Pathways

Firefly luciferase is extensively used as a reporter gene to study the activity of various signaling pathways. In these assays, the luciferase gene is placed under the control of a promoter containing response elements for a specific transcription factor. Activation of the signaling pathway leads to the binding of the transcription factor to the response element, driving the expression of luciferase. The resulting luminescence is a measure of the pathway's activity.

Example: The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the immune and inflammatory responses.

In a typical NF-κB reporter assay, cells are transfected with a plasmid containing the firefly luciferase gene downstream of a promoter with multiple copies of the NF-κB response element. Upon stimulation with an activator like Tumor Necrosis Factor-alpha (TNF-α), the IκB inhibitor is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate luciferase expression. An inhibitor of this pathway would lead to a decrease in luminescence.

By using this compound as a control, researchers can differentiate between true pathway inhibitors and compounds that directly inhibit the luciferase enzyme, thus avoiding misleading results.

Conclusion

This compound is a valuable tool for researchers studying enzyme kinetics and for those utilizing firefly luciferase-based assays in drug discovery and cell signaling research. A thorough understanding of its inhibitory effects and the kinetics of the firefly luciferase reaction is essential for the accurate interpretation of experimental data. The protocols and information provided in this guide offer a framework for the characterization of firefly luciferase inhibitors and their application in validating results from high-throughput screening and other reporter-based assays. By carefully considering and controlling for potential direct inhibition of the reporter enzyme, researchers can enhance the reliability and reproducibility of their findings.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 3. Firefly luciferase: an adenylate-forming enzyme for multicatalytic functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spring8.or.jp [spring8.or.jp]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. schafferlab.berkeley.edu [schafferlab.berkeley.edu]

- 7. Kinetic analysis and modeling of firefly luciferase as a quantitative reporter gene in live mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Luciferase inhibition by a novel naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The use of Dixon plots to study enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Firefly Luciferase Inhibitor: A Technical Guide on FL-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) is a widely utilized reporter enzyme in biomedical research and high-throughput screening (HTS) due to the high sensitivity and dynamic range of its bioluminescent reaction.[1] The enzyme catalyzes the ATP-dependent oxidation of D-luciferin, resulting in the emission of light.[2][3] The dependence of this reaction on ATP has made FLuc assays a cornerstone for cell viability studies, while its use as a reporter gene is fundamental to studying gene expression and signaling pathways.[4][5]

However, the direct inhibition of FLuc by small molecules is a known source of interference in HTS campaigns, potentially leading to false-positive results.[3][6] A significant portion of chemical libraries, estimated around 12%, has been shown to inhibit FLuc.[1][6] Therefore, the characterization of novel chemical entities for FLuc inhibition is a critical step in early-stage drug discovery to identify and triage compounds that may confound assay results.

This technical guide provides a comprehensive overview of the preliminary studies conducted on FL-IN-4 , a novel small molecule inhibitor of Firefly Luciferase. The data presented herein establish its inhibitory potency, selectivity, and cellular effects, providing a foundational dataset for its use as a tool compound in chemical biology and for the interpretation of HTS data.

Mechanism of Firefly Luciferase Bioluminescence

Understanding the mechanism of FLuc is crucial for contextualizing the action of an inhibitor. The bioluminescent reaction occurs in two main steps:

-

Adenylation: D-luciferin is adenylated by ATP in the presence of magnesium ions (Mg²⁺) to form a luciferyl-AMP intermediate and pyrophosphate (PPi).[2][7]

-

Oxidative Decarboxylation: The luciferyl-AMP intermediate is then oxidized by molecular oxygen, leading to the formation of an unstable dioxetanone ring.[2][7] This is followed by decarboxylation, which produces an electronically excited oxyluciferin molecule. As the excited oxyluciferin returns to its ground state, it emits a photon of light (typically yellow-green, ~560 nm).[7][8]

This two-step process provides multiple opportunities for inhibition, including competition with the D-luciferin or ATP binding sites, or interference with the conformational changes required for catalysis.

References

- 1. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Firefly Luciferase - Creative Biogene [creative-biogene.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 5. Simultaneous Dual-Emission Detection of Luciferase Reporter Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. mdpi.com [mdpi.com]

- 7. Firefly luciferase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Firefly luciferase-IN-4 target specificity and binding affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase-IN-4 (PubChem CID: 3987260) is a potent, nanomolar-level inhibitor of ATP-dependent firefly luciferase (FLuc).[1][2] This technical guide provides a comprehensive overview of its target specificity, binding affinity, and the experimental protocols used for its characterization. Understanding the interaction of small molecules like this compound with reporter enzymes such as firefly luciferase is critical for the accurate interpretation of reporter gene assays and for avoiding potential artifacts in high-throughput screening (HTS).[3][4]

Target Specificity and Binding Affinity

The designated target of this compound is the enzyme Firefly Luciferase (FLuc) , which is widely used as a reporter in biological assays due to the high sensitivity of its bioluminescent reaction.[1][4] The inhibitory activity of this compound is quantified by its pIC50 value.

| Compound | Target | pIC50 | IC50 (nM) |

| This compound | Firefly Luciferase | 6.5 | ~316 |

| Table 1: Inhibitory Potency of this compound.[1][2] |

The pIC50 of 6.5 indicates that this compound inhibits the enzyme with an IC50 (half-maximal inhibitory concentration) in the nanomolar range, specifically calculated as approximately 316 nM.

Mechanism of Action

The precise binding mechanism of this compound, whether it acts as a competitive, non-competitive, or uncompetitive inhibitor with respect to the substrates D-luciferin and ATP, has not been explicitly detailed in publicly available literature. However, the inhibition of firefly luciferase by small molecules can occur through various mechanisms, including:

-

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the binding of the natural substrate (either D-luciferin or ATP).[5][6]

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, changing its conformation and reducing its catalytic efficiency without blocking substrate binding.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

-

Multisubstrate Adduct Inhibition: The inhibitor forms a stable complex with the enzyme and one of its substrates.[5]

Further experimental studies, such as Michaelis-Menten kinetics in the presence of varying concentrations of both D-luciferin and ATP, would be required to fully elucidate the specific mechanism of inhibition for this compound.

Experimental Protocols

The determination of the inhibitory activity of this compound was first described in a broader study of reporter enzyme inhibitors. The following is a generalized protocol for a firefly luciferase inhibition assay based on standard methodologies.

Biochemical Assay for Firefly Luciferase Inhibition

This protocol is designed to determine the IC50 value of a test compound against purified firefly luciferase.

Materials:

-

Purified Firefly Luciferase

-

D-luciferin (substrate)

-

Adenosine 5'-triphosphate (ATP) (co-substrate)

-

Assay Buffer (e.g., Tris-HCl, pH 7.8, with MgCl2)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well or 384-well opaque microplates

-

Luminometer

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Prepare working solutions of firefly luciferase, D-luciferin, and ATP in assay buffer at desired concentrations.

-

-

Assay Plate Preparation:

-

Add a small volume of the test compound dilutions to the wells of the microplate. Include solvent-only wells as a negative control.

-

-

Enzyme Addition:

-

Add the firefly luciferase solution to each well and incubate for a defined period at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the luminescent reaction by adding a solution containing D-luciferin and ATP to each well.

-

Immediately measure the luminescence signal using a luminometer. The signal is typically integrated over a specific time period (e.g., 1-10 seconds).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic model) to determine the IC50 value.

-

Visualizations

Firefly Luciferase Bioluminescence Reaction Pathway

The following diagram illustrates the two-step reaction catalyzed by firefly luciferase, which is the target of this compound.

Caption: The two-step chemical reaction catalyzed by firefly luciferase.

Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the IC50 value of an inhibitor like this compound.

Caption: Workflow for determining the IC50 of a luciferase inhibitor.

References

- 1. Reporter enzyme inhibitor study to aid assembly of orthogonal reporter gene assays. | Semantic Scholar [semanticscholar.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids | MDPI [mdpi.com]

- 6. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on ATP-Dependent Luciferase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ATP-dependent luciferase inhibitors. It covers their mechanisms of action, summarizes inhibitory activities with quantitative data, and provides detailed experimental protocols for their study. Visual diagrams of key processes are included to facilitate understanding.

Introduction to ATP-Dependent Luciferases and Their Inhibition

Firefly luciferase (FLuc), an ATP-dependent enzyme isolated from the firefly Photinus pyralis, is a cornerstone of modern biological research.[1][2] Its reaction, which produces light through the oxidation of D-luciferin in the presence of ATP, is widely used in high-throughput screening (HTS) assays to study gene expression and measure cellular ATP levels.[1][2][3] The reaction proceeds through the formation of a luciferyl-adenylate intermediate, which is then oxidized to produce oxyluciferin, light, AMP, and pyrophosphate.[1][4]

However, the reliability of luciferase-based assays can be compromised by small molecules that directly inhibit the luciferase enzyme, leading to false-positive or false-negative results.[2][5] Understanding the mechanisms of luciferase inhibition is therefore critical for accurate data interpretation in drug discovery and chemical biology.[1][2]

Mechanisms of Luciferase Inhibition

Inhibitors of ATP-dependent luciferases can be classified based on their mechanism of action.[6] The primary mechanisms include:

-

Competitive Inhibition: Inhibitors that compete with the substrates, D-luciferin or ATP, for binding to the active site.[7] Many known inhibitors are luciferin (B1168401) analogs or contain scaffolds that mimic the benzothiazole (B30560) core of luciferin.[7][8]

-

Non-Competitive Inhibition: Inhibitors that bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic activity.[9]

-

Uncompetitive Inhibition: Inhibitors that bind only to the enzyme-substrate complex.[2]

-

Multisubstrate Adduct Inhibitors (MAIs): Some compounds can form a stable complex with the enzyme and ATP, effectively trapping the enzyme in an inactive state.[10] A notable example is PTC124, which forms an inhibitory product during the luciferase-catalyzed reaction with ATP.[10]

Interestingly, some luciferase inhibitors can paradoxically increase the luminescence signal in cell-based assays.[5][9] This occurs because inhibitor binding can stabilize the luciferase enzyme, protecting it from degradation and leading to its accumulation within the cell.[5][9]

Common Classes of Luciferase Inhibitors

Several chemical scaffolds are frequently identified as inhibitors of firefly luciferase. Studies of large compound libraries have shown that a significant percentage of small molecules can inhibit FLuc.[2] Common inhibitor classes include compounds containing:

-

Thiazole, imidazole, and oxadiazole rings[2]

-

Aryl sulfonamides[1]

-

Quinoline-like compounds[9]

-

Certain isoflavonoids[7]

Quantitative Data on Luciferase Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several representative luciferase inhibitors.

| Inhibitor Class | Compound | Luciferase Type | IC50 Value | Reference |

| Oxadiazole | PTC124 | Firefly | Potent | [10] |

| Natural Product | Resveratrol | Firefly | 4.94 µM | [7] |

| Isoflavonoid | Biochanin A | Firefly | 640 nM | [7] |

| Isoflavonoid | Formononetin | Firefly | 3.88 µM | [7] |

| Isoflavonoid | Calycosin | Firefly | 4.96 µM | [7] |

| Synthetic | Firefly luciferase-IN-1 | Firefly | 0.25 nM | [11] |

| PKA Inhibitor | H89 | Renilla | >10 µM | [1] |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentrations and the source of the luciferase enzyme.

Experimental Protocols

Accurate determination of luciferase inhibition requires robust experimental protocols. Below are detailed methodologies for common assays used in the study of luciferase inhibitors.

This protocol is designed to measure the direct inhibition of purified luciferase enzyme by a test compound.

Materials:

-

Purified firefly luciferase

-

D-luciferin substrate

-

ATP (Adenosine 5'-triphosphate)

-

Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, with 8 mM MgSO4, 1 mM DTT, and 0.1% BSA)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Luminometer

-

Opaque 96-well or 384-well plates

Procedure:

-

Reagent Preparation: Prepare a stock solution of D-luciferin and ATP in assay buffer. The final concentrations in the assay should be at or near the Km values for the specific luciferase enzyme being used.[2]

-

Compound Plating: Dispense the test compounds into the wells of the microplate at various concentrations. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Enzyme Addition: Add the purified luciferase enzyme to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiation of Reaction: Add the D-luciferin/ATP solution to each well to start the luminescent reaction.

-

Measurement: Immediately measure the luminescence using a luminometer.[12] The integration time should be optimized for the specific instrument and assay conditions.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable model.

This protocol is used to assess the effect of a compound on luciferase activity within a cellular context, which can reveal effects on luciferase expression, stability, or direct inhibition.[3][13]

Materials:

-

Mammalian cells transiently or stably expressing a luciferase reporter gene

-

Cell culture medium and supplements

-

Test compounds

-

Cell lysis buffer (e.g., passive lysis buffer)

-

Luciferase assay reagent (containing luciferin and ATP)

-

Luminometer

-

White, opaque cell culture plates

Procedure:

-

Cell Seeding: Seed the luciferase-expressing cells into the wells of a microplate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations for a specific duration (e.g., 6-24 hours).

-

Cell Lysis: After the incubation period, remove the culture medium and wash the cells with PBS.[12] Add cell lysis buffer to each well and incubate for a short period (e.g., 15 minutes) at room temperature with gentle shaking to ensure complete cell lysis.[12][13]

-

Luminescence Measurement: Transfer the cell lysate to an opaque luminometer plate. Add the luciferase assay reagent to each well and immediately measure the luminescence.[13]

-

Data Normalization (Optional but Recommended): To control for variations in cell number and transfection efficiency, a dual-luciferase reporter system can be used.[14] This involves co-transfecting a second reporter (e.g., Renilla luciferase) under the control of a constitutive promoter. The activity of the primary reporter is then normalized to the activity of the control reporter.

-

Data Analysis: Analyze the data as described for the biochemical assay to determine the effect of the compounds on luciferase activity in a cellular environment.

Visualizing Key Concepts

Diagrams are essential for understanding the complex processes involved in luciferase inhibition. The following sections provide Graphviz DOT scripts to generate visualizations of the firefly luciferase reaction, a typical experimental workflow, and the concept of inhibitor-induced stabilization.

Caption: The ATP-dependent reaction catalyzed by firefly luciferase.

Caption: A typical workflow for screening luciferase inhibitors.

Caption: Mechanism of inhibitor-induced luciferase stabilization.

Conclusion

The potential for direct inhibition of ATP-dependent luciferases by small molecules is a critical consideration in HTS and drug discovery. A thorough understanding of the mechanisms of inhibition, common inhibitory scaffolds, and robust experimental protocols is essential for the accurate interpretation of data from luciferase-based assays. By employing appropriate counter-screens and being aware of the phenomenon of inhibitor-induced stabilization, researchers can mitigate the risk of misleading results and enhance the reliability of their findings. This guide provides a foundational resource for scientists working with these powerful reporter systems.

References

- 1. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Firefly luciferase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Specific Mechanism for Non-Specific Activation in Reporter-Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. med.emory.edu [med.emory.edu]

- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 14. assaygenie.com [assaygenie.com]

In Vitro Characterization of Firefly Luciferase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Firefly luciferase-IN-4 (CID: 3987260) is a potent, nanomolar-level inhibitor of the ATP-dependent firefly luciferase enzyme. This technical guide provides a comprehensive in vitro characterization of this compound, including its inhibitory activity and the detailed experimental protocols required for its assessment. The information presented here is intended to assist researchers in utilizing this compound as a tool for studying luciferase-based reporter gene assays and for the development of orthogonal assay systems.

Introduction

Firefly luciferase (FLuc) is a widely utilized reporter enzyme in high-throughput screening and various biological assays due to its high sensitivity and broad dynamic range. The understanding of compounds that interact with FLuc is critical for the accurate interpretation of assay results. This compound has been identified as a potent inhibitor of FLuc, making it a valuable chemical probe for investigating the enzyme's function and for developing robust and reliable reporter assay systems. This document outlines the key in vitro characteristics of this compound and provides detailed methodologies for its characterization.

Quantitative Data Summary

The primary in vitro characteristic of this compound is its inhibitory potency against firefly luciferase. The quantitative data is summarized in the table below.

| Compound | Target Enzyme | Parameter | Value |

| This compound | Firefly Luciferase | pIC50 | 6.5[1] |

Table 1: Inhibitory Potency of this compound

Experimental Protocols

The following section details the methodology for determining the in vitro inhibitory activity of this compound against firefly luciferase. This protocol is based on the methods described in the primary literature characterizing this compound[1].

Firefly Luciferase Inhibition Assay

Objective: To determine the concentration-dependent inhibition of firefly luciferase by this compound and calculate the pIC50 value.

Materials:

-

Firefly luciferase (e.g., from Photinus pyralis)

-

D-Luciferin (potassium salt)

-

Adenosine 5'-triphosphate (ATP)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.8, 8 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (solubilized in an appropriate solvent, e.g., DMSO)

-

96-well or 384-well white, opaque microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration range should be sufficient to generate a complete dose-response curve (e.g., from 100 µM to 1 pM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the compound dilutions.

-

Enzyme and Substrate Preparation:

-

Prepare a solution of firefly luciferase in the assay buffer at a concentration that yields a robust and stable luminescent signal.

-

Prepare a solution of D-luciferin and ATP in the assay buffer. The final concentrations of D-luciferin and ATP should be optimized for the specific luciferase enzyme and assay conditions, and are typically at or near their respective Km values to ensure sensitive detection of inhibition.

-

-

Assay Protocol:

-

Add a small volume of the serially diluted this compound or vehicle control to the wells of the microplate.

-

Add the firefly luciferase solution to each well and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the luminescent reaction by adding the D-luciferin/ATP solution to each well.

-

Immediately measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

The raw luminescence data is normalized to the vehicle control (representing 100% activity) and a no-enzyme control (representing 0% activity).

-

The normalized data is then plotted against the logarithm of the inhibitor concentration.

-

A sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

The pIC50 is calculated as the negative logarithm of the IC50 value (in Molar).

-

Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of the experimental process and the underlying biological mechanism, the following diagrams are provided.

Firefly Luciferase Bioluminescence Pathway

The following diagram illustrates the two-step reaction catalyzed by firefly luciferase, leading to the production of light.

Caption: The two-step enzymatic reaction of firefly luciferase.

Experimental Workflow for IC50 Determination

The diagram below outlines the key steps in the experimental workflow for determining the IC50 of an inhibitor against firefly luciferase.

Caption: Workflow for determining the IC50 of this compound.

Conclusion

This compound is a potent inhibitor of firefly luciferase with a pIC50 of 6.5. The detailed experimental protocol provided in this guide enables the reliable in vitro characterization of this and other potential luciferase inhibitors. The provided diagrams offer a clear visual representation of the underlying biochemical pathway and the experimental workflow. This information is valuable for researchers in the fields of assay development, high-throughput screening, and chemical biology who utilize firefly luciferase as a reporter enzyme. Understanding the properties of inhibitors like this compound is essential for the design of robust and unambiguous reporter gene assays.

References

Methodological & Application

Application Notes and Protocols for Firefly Luciferase-IN-4 in Reporter Gene Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) reporter gene assays are a cornerstone of modern biological research and drug discovery, offering a highly sensitive and quantitative method for studying gene expression and cellular signaling pathways. However, the potential for direct inhibition of the FLuc enzyme by small molecules is a significant source of experimental artifacts, leading to false-positive or false-negative results in high-throughput screening (HTS) campaigns.

Firefly luciferase-IN-4 is a potent inhibitor of ATP-dependent firefly luciferase.[1] This application note provides detailed protocols and guidance on the use of this compound as a critical tool for validating reporter gene assays, identifying compound interference, and serving as a positive control for luciferase inhibition. Understanding and controlling for the effects of direct enzyme inhibitors is paramount for generating reliable and reproducible data.

Mechanism of Action of Firefly Luciferase

The bioluminescent reaction catalyzed by firefly luciferase is a two-step process that requires D-luciferin, ATP, and molecular oxygen.

-

Adenylation: D-luciferin reacts with ATP to form luciferyl-AMP and pyrophosphate (PPi).

-

Oxidation: The luciferyl-AMP intermediate is oxidized by molecular oxygen, leading to the formation of an electronically excited oxyluciferin, which then decays to its ground state, emitting light.

The intensity of the light produced is directly proportional to the amount of active firefly luciferase, which in a reporter gene assay, reflects the transcriptional activity of the promoter of interest.

This compound: An Inhibitor for Assay Validation

This compound is a small molecule inhibitor of firefly luciferase with a reported pIC50 of 6.5, which corresponds to an IC50 in the nanomolar range.[1] Its primary utility in the context of reporter gene assays is to serve as a positive control for enzyme inhibition. By using a known inhibitor like this compound, researchers can:

-

Validate Assay Sensitivity to Inhibition: Confirm that the assay can detect direct inhibitors of the reporter enzyme.

-

Identify False Positives in HTS: Differentiate between true modulation of the biological pathway and off-target effects on the luciferase reporter.

-

De-risk Hits from Screening Campaigns: Use it in counter-screens to eliminate compounds that directly target the reporter enzyme.

-

Aid in the Development of Orthogonal Assays: Characterize the specificity of inhibitors to guide the development of alternative reporter systems.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Reference |

| pIC50 | 6.5 | [1] |

| IC50 | ~316 nM | Calculated from pIC50 |

| Target | ATP-dependent Firefly Luciferase | [1] |

Experimental Protocols

Here we provide detailed protocols for utilizing this compound in a typical reporter gene assay workflow. The example provided is for a cell-based assay monitoring the activity of the NF-κB signaling pathway, a common application for luciferase reporters.

Signaling Pathway: NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNFα), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.[2]

Experimental Workflow

The following diagram illustrates the general workflow for a reporter gene assay, incorporating the use of this compound as a control.

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay

This protocol describes how to generate a dose-response curve to determine the IC50 of this compound against constitutively expressed firefly luciferase in your cell line of interest.

Materials:

-

HEK293 cells stably expressing firefly luciferase under a constitutive promoter (e.g., CMV).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

White, opaque 96-well cell culture plates.

-

This compound.

-

DMSO (for compound dilution).

-

Firefly luciferase assay reagent (containing luciferin, ATP, and lysis buffer).

-

Luminometer.

Procedure:

-

Cell Plating:

-

Trypsinize and count the HEK293-luciferase cells.

-

Seed the cells in a white, opaque 96-well plate at a density of 20,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 nM).

-

Further dilute each DMSO concentration 1:100 in complete medium to create the final working solutions. The final DMSO concentration should be ≤ 0.5%.

-

-

Treatment:

-

Carefully remove the medium from the cells.

-

Add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate for 1-2 hours at 37°C.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

-

Measure the luminescence using a plate luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Normalize the data to the vehicle control (100% activity).

-

Plot the normalized luminescence against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Results:

You should observe a dose-dependent decrease in luminescence with increasing concentrations of this compound. The calculated IC50 should be in the nanomolar range, consistent with the reported pIC50 of 6.5.

| Concentration of FLuc-IN-4 | % Inhibition (Example) |

| 10 µM | 98% |

| 1 µM | 95% |

| 316 nM | 50% |

| 100 nM | 20% |

| 10 nM | 5% |

| Vehicle | 0% |

Protocol 2: Using this compound as a Positive Control in an NF-κB Reporter Assay

This protocol describes the use of this compound as a positive control for inhibition in an NF-κB reporter assay.

Materials:

-

HEK293 cells stably expressing an NF-κB-luciferase reporter construct.

-

Complete cell culture medium.

-

White, opaque 96-well cell culture plates.

-

TNFα (or other appropriate NF-κB activator).

-

This compound.

-

Test compounds.

-

DMSO.

-

Firefly luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating:

-

Plate the NF-κB reporter cells in a 96-well plate as described in Protocol 1.

-

-

Treatment:

-

Prepare working solutions of your test compounds, TNFα, and this compound in the appropriate medium.

-

Include the following controls:

-

Vehicle Control: Cells treated with medium and DMSO.

-

Stimulated Control: Cells treated with TNFα (e.g., 10 ng/mL).

-

Positive Inhibition Control: Cells treated with TNFα and a high concentration of this compound (e.g., 10 µM).

-

-

Add the respective treatments to the wells.

-

Incubate for the desired time to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).

-

-

Luciferase Assay and Data Analysis:

-

Perform the luciferase assay and data analysis as described in Protocol 1.

-

Normalize the data to the stimulated control (100% activation).

-

Expected Results and Interpretation:

| Treatment | Expected Luminescence | Interpretation |

| Vehicle | Low | Basal NF-κB activity. |

| TNFα | High | Successful activation of the NF-κB pathway. |

| TNFα + Test Compound (True Inhibitor) | Low | The test compound inhibits the NF-κB pathway. |

| TNFα + Test Compound (FLuc Inhibitor) | Low | The test compound may be a direct FLuc inhibitor (false positive). |

| TNFα + FLuc-IN-4 | Low | Confirms that the assay can detect FLuc inhibition. |

If a test compound shows inhibition in this assay, it should be further evaluated in a counter-screen (as described in Protocol 1) to determine if it is a true pathway inhibitor or a direct luciferase inhibitor.

Conclusion

This compound is an indispensable tool for any laboratory utilizing firefly luciferase reporter gene assays. Its use as a positive control for inhibition is critical for assay validation, ensuring data quality, and for the correct interpretation of results from high-throughput screening campaigns. By incorporating this compound into your experimental workflow, you can significantly increase the confidence in your findings and avoid the pitfalls of compound interference with the reporter system.

References

Application Notes: High-Throughput Screening for Modulators of Cellular Signaling Pathways Using Firefly Luciferase-IN-4

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Firefly luciferase (FLuc) reporter gene assays are a cornerstone of high-throughput screening (HTS) for the discovery of novel therapeutics.[1] These assays are widely used to study gene regulation and function due to their high sensitivity and the absence of endogenous luciferase activity in mammalian cells.[2] The enzymatic reaction catalyzed by FLuc involves the ATP-dependent oxidation of D-luciferin, which results in the emission of light.[2] This bioluminescent signal can be quantitatively measured and is directly proportional to the transcriptional activity of a promoter of interest, which is engineered upstream of the FLuc gene. This allows for the precise monitoring of the activation or inhibition of specific cellular signaling pathways.

Firefly luciferase-IN-4 is a potent, ATP-dependent inhibitor of Firefly luciferase with nanomolar-level inhibitory activity (pIC50 = 6.5).[1] Understanding the direct interaction of compounds with the reporter enzyme is critical to avoid false-positive or false-negative results in HTS campaigns. This compound serves as an essential control compound to identify and characterize direct inhibitors of the FLuc enzyme, ensuring the validity of screening results. These application notes provide a detailed protocol for utilizing this compound in HTS workflows to identify true modulators of cellular signaling pathways.

Principle of the Assay

The core of this protocol is a cell-based reporter assay where a specific signaling pathway's activity is linked to the expression of Firefly luciferase. For instance, in a Nuclear Factor-kappa B (NF-κB) signaling pathway assay, the FLuc gene is placed under the control of a promoter containing NF-κB response elements. Upon pathway activation by a stimulus (e.g., TNF-α), NF-κB translocates to the nucleus, binds to these response elements, and drives the transcription of FLuc. The resulting luciferase protein catalyzes the conversion of luciferin (B1168401) to oxyluciferin, producing a quantifiable light signal.

This compound is used as a control to determine if a test compound's effect on the luminescent signal is due to modulation of the signaling pathway or direct inhibition of the FLuc enzyme. By running parallel assays with and without the test compounds in the presence of a known amount of purified FLuc enzyme or in cells constitutively expressing FLuc, one can distinguish between pathway modulators and reporter enzyme inhibitors.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₅BrN₄O₃S | [1] |

| Molecular Weight | 553.47 g/mol | [1] |

| pIC50 | 6.5 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Table 2: Comparative IC50 Values of Known Firefly Luciferase Inhibitors

| Inhibitor | IC50 Value | Reference |

| This compound (pIC50=6.5) | ~316 nM | [1] |

| Resveratrol | ~2 µM - 4.94 µM | [3][4] |

| PTC124 | ~7 nM | [5] |

| Biochanin A | 640 nM | [3] |

| Formononetin | 3.88 µM | [3] |

Mandatory Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. Resveratrol inhibits firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of PTC124 activity in cell-based luciferase assays of nonsense codon suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Firefly Luciferase-IN-4 in Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferase (FLuc) is a widely utilized reporter enzyme in drug discovery, particularly in high-throughput screening (HTS) campaigns, due to its high sensitivity and broad dynamic range.[1][2] However, a significant challenge in FLuc-based assays is the potential for false positives arising from direct inhibition of the luciferase enzyme by test compounds.[3][4] Firefly luciferase-IN-4 is a potent, small-molecule inhibitor of FLuc, exhibiting a pIC50 of 6.5.[5] This characteristic makes it an invaluable tool for identifying and mitigating assay interference, thereby increasing the reliability of HTS data.

These application notes provide detailed protocols for the use of this compound in drug discovery workflows, specifically for counter-screening assays to identify false positives and for the validation of primary screening hits.

Quantitative Data

The inhibitory potency of this compound against its target is summarized in the table below. This value is critical for determining the appropriate concentration range for its use in various applications.

| Compound Name | Target | pIC50 | IC50 (nM) | Reference |

| This compound | Firefly luciferase | 6.5 | ~316 | [5] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying principles and experimental procedures, the following diagrams have been generated.

Applications

Positive Control in Firefly Luciferase Inhibition Assays

This compound serves as an excellent positive control in counter-screening assays designed to identify compounds that directly inhibit FLuc. Its well-defined potency allows for the validation of assay performance and ensures that the assay can reliably detect inhibitors.

Identification of False Positives in High-Throughput Screening

A primary application of this compound is in the triage of hits from HTS campaigns that utilize FLuc as a reporter.[6] By performing a secondary screen where the activity of the primary hits is measured against purified FLuc enzyme in the presence of its substrates, compounds that inhibit the luciferase can be identified and deprioritized as false positives. This process is crucial for focusing resources on genuine modulators of the biological target of interest.

Validation of Screening Hits

In the later stages of a drug discovery project, it is essential to confirm that the biological activity of a hit compound is not due to off-target effects, such as inhibition of the reporter enzyme.[4] this compound can be used as a reference compound to characterize the inhibitory profile of hits and confirm that their mechanism of action is independent of FLuc inhibition.

Experimental Protocols

Protocol 1: In Vitro Firefly Luciferase Inhibition Assay (Counter-Screening)

This protocol is designed to determine if hit compounds from a primary screen directly inhibit Firefly luciferase.

Materials:

-

Purified recombinant Firefly luciferase

-

D-Luciferin

-

ATP (Adenosine Triphosphate)

-

Assay Buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgCl2, 1 mM DTT, 2 mM ATP)

-

This compound

-

Test compounds (solubilized in a suitable solvent, e.g., DMSO)

-

96- or 384-well white, opaque microplates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in DMSO. A typical starting concentration is 1 mM.

-

Prepare working solutions of this compound by serial dilution in assay buffer. A suggested concentration range for a dose-response curve is 100 µM to 1 nM.

-

Prepare working solutions of the test compounds in a similar manner.

-

Prepare the Firefly luciferase enzyme solution in assay buffer to a final concentration that gives a robust signal (e.g., 10 nM).[7]

-

Prepare the D-luciferin substrate solution in assay buffer. The concentration should be at or near the Km of the enzyme for the substrate to be sensitive to competitive inhibitors.[1]

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 1 µL) of the serially diluted this compound (positive control), test compounds, or DMSO (negative control) to the wells of the microplate.

-

Add the Firefly luciferase enzyme solution to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.

-

-

Initiate Reaction and Measure Luminescence:

-

Add the D-luciferin substrate solution to all wells to initiate the luminescent reaction.

-

Immediately measure the luminescence using a luminometer. The integration time will depend on the signal intensity.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

-

The IC50 value for this compound should be in the expected range, confirming the validity of the assay.

-

Protocol 2: Validating Hits from a Cell-Based Reporter Gene Assay

This protocol outlines the steps to confirm that hits from a cell-based FLuc reporter gene assay are not acting through inhibition of the luciferase enzyme.

Materials:

-

Cell line used in the primary screen (expressing the FLuc reporter)

-

Cell culture medium and reagents

-

Primary hit compounds

-

This compound

-

Cell lysis buffer

-

Luciferase assay reagent (containing D-luciferin and ATP)

-

96- or 384-well white, opaque microplates

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Plate the cells at an appropriate density in a microplate and incubate overnight.

-

Treat the cells with a dilution series of the primary hit compounds and this compound (as a control for FLuc inhibition in the cellular context). Include a vehicle control (e.g., DMSO).

-

Incubate for the desired period as in the primary assay.

-

-

Cell Lysis and Luciferase Assay:

-

After the incubation period, lyse the cells according to a standard protocol.

-

Add the luciferase assay reagent to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Counter-Screen with Purified Enzyme:

-

Concurrently, perform the In Vitro Firefly Luciferase Inhibition Assay (Protocol 1) with the same primary hit compounds.

-

-

Data Analysis and Interpretation:

-

Compare the dose-response curves from the cell-based assay and the in vitro inhibition assay.

-

True Hits: Compounds that show a dose-dependent effect in the cell-based assay but do not inhibit the purified FLuc enzyme are considered true hits.

-

False Positives: Compounds that inhibit both the cell-based assay signal and the purified FLuc enzyme at similar potencies are likely false positives acting through direct luciferase inhibition.

-